NSC 405020
Overview
Description
Mechanism of Action
Target of Action
NSC 405020, also known as 3,4-dichloro-N-pentan-2-ylbenzamide or 3,4-dichloro-N-(pentan-2-yl)benzamide, is a specific inhibitor of MT1-MMP (MMP14) . MT1-MMP is a membrane type-1 matrix metalloproteinase, which plays a crucial role in the degradation of extracellular matrix components, thereby facilitating cellular processes such as migration, invasion, and metastasis .
Mode of Action
This compound directly interacts with the hemopexin domain (PEX) of MT1-MMP . In other words, this compound inhibits the non-catalytic functions of MT1-MMP without affecting its enzymatic activity .
Biochemical Pathways
The interaction of this compound with MT1-MMP affects various biochemical pathways. For instance, it has been reported that this compound can reduce the expression of full-length and active cleaved Notch3 (NICD3) . This suggests that the compound may influence the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in dmso and ethanol , which suggests that it could be administered via these solvents
Result of Action
The inhibition of MT1-MMP by this compound has several cellular effects. For instance, at high levels of MT1-MMP, this compound (100μM) inhibits cell migration, reducing the migration efficiency by 75% . In vivo studies have shown that this compound (0.5 mg/kg, intratumoral injection) significantly inhibits tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of MT1-MMP in the cellular environment can affect the compound’s ability to inhibit cell migration
Biochemical Analysis
Biochemical Properties
NSC 405020 directly interacts with the hemopexin domain (PEX) of MT1-MMP . This interaction affects the homodimerization of MT1-MMP, thereby repressing its pro-tumorigenic activity in vivo . Importantly, this compound does not affect the catalytic activity of MT1-MMP or MMP-2 .
Cellular Effects
The interaction of this compound with MT1-MMP has significant effects on cellular processes. By inhibiting MT1-MMP, this compound can potentially affect cell migration, invasion, and other MT1-MMP mediated cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its direct interaction with the PEX domain of MT1-MMP . This interaction disrupts the homodimerization of MT1-MMP, which is a crucial step in the activation of this enzyme . This compound does not inhibit the catalytic activity of MT1-MMP, indicating that its effects are specific to the regulation of MT1-MMP’s pro-tumorigenic activity .
Preparation Methods
The synthesis of NSC 405020 involves the reaction of 3,4-dichlorobenzoyl chloride with 1-methylbutylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
NSC 405020 undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Reduction Reactions: The amide group in this compound can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
NSC 405020 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Employed in cell biology research to investigate the role of matrix metalloproteinases in cellular processes such as migration and invasion.
Medicine: Explored as a potential therapeutic agent for inhibiting tumor growth and metastasis in cancer research.
Comparison with Similar Compounds
NSC 405020 is unique in its selective inhibition of the hemopexin domain of MT1-MMP without affecting its catalytic activity. Similar compounds include:
Batimastat: A broad-spectrum matrix metalloproteinase inhibitor that targets multiple MMPs but lacks the selectivity of this compound.
Marimastat: Another broad-spectrum inhibitor with applications in cancer therapy but with a different mechanism of action compared to this compound.
Prinomastat: A selective inhibitor of MMP-2 and MMP-9, used in cancer research but does not target MT1-MMP specifically.
This compound stands out due to its specificity and selective inhibition, making it a valuable tool in research focused on MT1-MMP and its role in cancer progression .
Properties
IUPAC Name |
3,4-dichloro-N-pentan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYECYBETXQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323865 | |
Record name | NSC 405020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-07-6 | |
Record name | 7497-07-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 405020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7497-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NSC-405020 interact with MMP-14 and what are the downstream effects of this interaction?
A1: NSC-405020 specifically targets the hemopexin (PEX) domain of MMP-14. [] This domain is distinct from the catalytic domain and is involved in substrate recognition and protein-protein interactions. By binding to the PEX domain, NSC-405020 prevents MMP-14 from interacting with its substrates, effectively inhibiting its activity. This inhibition can have downstream effects on various cellular processes that MMP-14 is involved in, such as extracellular matrix degradation, tumor angiogenesis, and cancer cell invasion.
Q2: What is the significance of targeting the PEX domain of MMP-14 for therapeutic purposes?
A2: Targeting the PEX domain of MMP-14 offers several advantages. Firstly, it allows for greater specificity compared to targeting the catalytic domain, which is shared by other MMPs. This reduces the likelihood of off-target effects. Secondly, the PEX domain is located on the outer surface of the enzyme, making it more accessible for inhibitor binding. Lastly, the research highlights the potential of using NSC-405020 immobilized on carbon nanotubes (CNTs) for electrochemical detection of MMP-14. [] This suggests a potential application of this interaction in diagnostics.
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